molecular formula C18H10N4O3S3 B2505057 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-30-4

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2505057
CAS No.: 391867-30-4
M. Wt: 426.48
InChI Key: WBIPQQCMRAKPAL-UHFFFAOYSA-N
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Description

This compound features a tricyclic core comprising a 3,12-dithia (two sulfur atoms) and 5,10-diaza (two nitrogen atoms) system fused with a benzothiophene moiety.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPQQCMRAKPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene core, introduction of the nitro group, and construction of the tricyclic system with sulfur and nitrogen atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .

Mechanism of Action

The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs such as fused heterocycles, sulfur/nitrogen atoms, and aromatic substituents. Key differences lie in ring size, heteroatom positioning, and functional groups.

Key Comparative Insights:

Heteroatom Arrangement: The target compound’s 3,12-dithia-5,10-diaza system contrasts with ’s 3,7-dithia-5-aza and ’s 5-thia-1,8,11,12-tetraaza cores. Hexaazatricyclo systems () exhibit higher nitrogen content, likely enhancing polarity and hydrogen-bonding capacity compared to the target’s diaza-dithia system .

Synthetic Complexity :

  • Spirocyclic analogs () require multi-step condensation and cyclization, whereas tricyclic systems (Evidences 4, 6, 8) often leverage template-directed cycloadditions or sulfonylation .
  • The target’s nitrobenzothiophene group may necessitate nitration steps absent in other compounds.

Structural Stability :

  • X-ray data () confirms planar tricyclic geometries, while tetracyclic systems () show rigidity due to fused rings. The target’s methyl group at position 11 may introduce conformational flexibility .

Functional Group Impact :

  • The 5-nitro group on the target’s benzothiophene could enhance electrophilicity, contrasting with methoxy or sulfonyl groups in analogs (Evidences 4, 8), which modulate solubility and steric effects .

Biological Activity

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a heterocyclic framework comprising thiazole and benzothiazole rings, linked to a nitro-substituted benzamide. The presence of multiple functional groups contributes to its diverse reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight325.42 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and benzothiazole moieties suggest potential binding sites that may inhibit or modulate enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation: It could influence receptor activity through competitive or allosteric mechanisms.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study:
In vitro assays demonstrated that the compound showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways.

Research Findings:
A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as a chemotherapeutic agent .

Toxicity Profile

Understanding the toxicity profile is crucial for assessing the safety of this compound for therapeutic use. Current toxicity studies indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal human cells.

Table 2: Toxicity Data

Test OrganismDose (µg/mL)Observed Effect
Human Liver Cells100No significant toxicity
Mouse Fibroblasts50Mild cytotoxicity

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